N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide
Description
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide is a bifunctional alkylating agent featuring a bis(2-chloroethyl)amino group and a dichloroacetamide moiety. The bis(2-chloroethyl) group is characteristic of nitrogen mustard analogs, which are known for their DNA alkylation properties, while the dichloroacetamide moiety may influence solubility, stability, and metabolic pathways. This compound is structurally distinct from traditional nitrogen mustards (e.g., cyclophosphamide) due to the incorporation of the dichloroacetamide group, which could modulate its reactivity and pharmacological profile .
Properties
CAS No. |
1421-11-0 |
|---|---|
Molecular Formula |
C8H12Cl4N2O2 |
Molecular Weight |
310.0 g/mol |
IUPAC Name |
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C8H12Cl4N2O2/c9-1-3-14(4-2-10)6(15)5-13-8(16)7(11)12/h7H,1-5H2,(H,13,16) |
InChI Key |
YLWRSIFDHBOKFF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)CNC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Single-Vessel Reaction Method
A patented method describes the synthesis of related compounds such as N,N-bis(2-chloroethyl)-tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide (cyclophosphamide) in a single reaction vessel, which can be adapted for the preparation of this compound due to structural similarities.
| Component | Role |
|---|---|
| Bis(2-chloroethyl)amine hydrochloride | Alkylating amine source |
| Phosphorous oxychloride (POCl3) | Chlorinating and cyclizing agent |
| 3-Aminopropan-1-ol | Nucleophile for ring formation |
| Auxiliary base (e.g., triethylamine) | Neutralizes released HCl, controls reaction rate |
Reaction Conditions and Process Control:
- The reaction is performed in an inert, aprotic organic solvent with water content below 0.01%.
- Temperature is carefully controlled between -15°C and 40°C during various stages to manage reaction kinetics.
- Addition of reagents and auxiliary base is done dropwise to control hydrochloric acid release and substrate conversion.
- The process is conducted under closed, aseptic conditions to prevent contamination and environmental exposure.
- Post-reaction workup includes washing with diluted hydrochloric acid, water, potassium bicarbonate solution, and brine, followed by drying over magnesium sulfate and sodium carbonate.
- The product is purified by recrystallization from a mixture of deionized water and ethanol with activated carbon treatment.
Reaction Scheme Summary:
- Formation of amido chlorophosphate intermediate from phosphorous oxychloride and 3-aminopropan-1-ol.
- Substitution of chlorine atoms by bis(2-chloroethyl)amine released from its hydrochloride salt.
- Controlled cyclization and elimination of hydrochloric acid with auxiliary base.
- Isolation and purification of the final product.
This method yields high-purity product meeting pharmacopeial standards, with improved safety and efficiency compared to multi-step processes.
Comparative Table of Preparation Methods
| Aspect | Traditional Multi-Step Method | Single-Vessel Patented Method |
|---|---|---|
| Number of reaction vessels | Multiple | Single |
| Control of hydrochloric acid release | Limited; risk of uncontrolled side reactions | Controlled via auxiliary base dosing |
| Reaction temperature control | Less precise | Precise (-15°C to 40°C) |
| Purity of final product | Moderate; requires extensive purification | High; meets European and American Pharmacopeia |
| Safety and environmental impact | Higher risk due to exposure and cross-contamination | Lower risk; closed system minimizes exposure |
| Yield | Often low due to instability of intermediates | Improved yield and reproducibility |
Research Findings and Notes
- The use of bis(2-chloroethyl)amine hydrochloride rather than free amine improves safety and reaction control, as it is less reactive until released by the auxiliary base.
- The auxiliary base (commonly triethylamine) plays a triple role: controlling reaction speed, neutralizing hydrochloric acid, and facilitating substrate conversion.
- Strict moisture control in solvents is critical to prevent hydrolysis and degradation of reactive intermediates.
- The single-vessel method reduces cross-contamination and environmental exposure, improving pharmaceutical-grade product quality.
- Recrystallization with activated carbon and sodium bicarbonate enhances purity and removes colored impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary amines. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: The major products include substituted amides and amines.
Oxidation and Reduction: The products include N-oxides and reduced amines, respectively.
Scientific Research Applications
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly its ability to induce DNA cross-linking and apoptosis in cancer cells.
Medicine: It is used in the development of chemotherapeutic agents for the treatment of various cancers, including lymphomas and leukemias.
Mechanism of Action
The mechanism of action of N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide involves the formation of highly reactive intermediates that alkylate DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the guanine bases in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Ortho- and Para-Substituted Bis(2-chloroethyl)amino Acetamides
- CAS 5585-34-2: N-[2-[bis(2-chloroethyl)amino]phenyl]acetamide (ortho-substituted phenyl).
- CAS 1215-16-3: N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide (para-substituted phenyl).
Both compounds share the bis(2-chloroethyl)amino group but differ in the position of the acetamide substituent on the phenyl ring. This positional isomerism could lead to differences in DNA cross-linking efficiency and cytotoxicity .
Comparison with Cyclophosphamide Metabolites
identifies urinary metabolites of cyclophosphamide, a prototypical nitrogen mustard:
- 4-Ketocyclophosphamide : Retains the oxazaphosphorine ring but lacks significant cytotoxicity.
- 2-Carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate : A phosphorodiamidate metabolite with low cytotoxicity.
Unlike these metabolites, N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide replaces the phosphorodiamidate group with a dichloroacetamide, which may enhance hydrolytic stability and reduce renal excretion. The dichloroacetamide group could also introduce additional electrophilic sites for alkylation or interaction with cellular thiols .
Agricultural Chloroacetamide Derivatives
lists chloroacetamide-based herbicides such as:
- Alachlor (N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
- Pretilachlor (N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide).
These compounds share the chloroacetamide backbone but lack the bis(2-chloroethyl)amino group. The dichloroacetamide in the target compound may confer higher electrophilicity, increasing reactivity toward nucleophilic targets (e.g., DNA or proteins) compared to agricultural analogs. However, this could also elevate mammalian toxicity, limiting therapeutic utility .
Trichloroethyl-Substituted Acetamides
and describe compounds like 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide , synthesized via C-amidoalkylation. The trichloroethyl group enhances steric bulk and lipophilicity compared to the dichloroacetamide in the target compound. This difference may affect membrane permeability and metabolic stability .
Crystal Structure and Hydrogen Bonding
reports 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , which exhibits R22(10) hydrogen-bonded dimers. The dichloroacetamide group in the target compound may adopt similar intermolecular interactions, influencing crystallinity and solubility. Such properties are critical for formulation and bioavailability .
Physicochemical and Pharmacological Properties
Oxidation State and Salt Forms
details a related N-oxide hydrochloride salt (Acetamide,2-[bis(2-chloroethyl)oxidoamino]-, hydrochloride). The target compound’s non-oxidized form likely retains higher reactivity but may suffer from poor aqueous solubility .
Toxicity Profile
While nitrogen mustards () like HN1 (bis(2-chloroethyl)ethylamine) are potent vesicants, the dichloroacetamide group in the target compound may mitigate direct tissue damage by altering reactivity pathways. However, dichloroacetamide derivatives are associated with neurotoxicity in pesticides, necessitating careful toxicity profiling .
Biological Activity
N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide, commonly referred to as a chloroacetamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bis(2-chloroethyl)amine moiety which is known for its alkylating properties.
- Dichloroacetamide group that enhances its reactivity and biological interactions.
The molecular formula is , with a molecular weight of approximately 254.00 g/mol. Its structural representation is crucial for understanding its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have focused on the antimicrobial potential of chloroacetamides, including our compound of interest. The biological activity is often assessed through quantitative structure-activity relationship (QSAR) analyses and standard antimicrobial testing against various pathogens.
Key Findings from Studies
- Antimicrobial Efficacy : Research indicates that chloroacetamides exhibit varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .
- Structure-Activity Relationship : The position of substituents on the phenyl ring significantly influences antimicrobial activity. Compounds bearing halogenated substituents demonstrated enhanced lipophilicity, allowing for better membrane penetration .
- Case Study : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, revealing that those with specific halogen substitutions were among the most active against microbial strains .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-chloroacetamide | High | Moderate | Moderate |
| N-(4-Fluorophenyl)-2-chloroacetamide | High | Low | Moderate |
| N-(3-Bromophenyl)-2-chloroacetamide | High | Low | Low |
Anticancer Activity
Chloroacetamides also show promise in cancer therapy due to their ability to inhibit specific enzymes involved in cancer progression.
Research Highlights
- HDAC Inhibition : A related compound, 4-[bis(2-chloroethyl)-amino]-benzamide (FNA), has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM . This inhibition correlates with significant antiproliferative effects on cancer cell lines such as HepG2.
- In Vivo Studies : In xenograft models, FNA demonstrated a tumor growth inhibition (TGI) rate of 48.89%, indicating its potential as an effective anticancer agent .
- Mechanism of Action : The mechanism involves promoting apoptosis and inducing G2/M phase cell cycle arrest, which are critical pathways in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide?
- Methodology : The compound can be synthesized via C-amidoalkylation using 2-chloroacetamide derivatives and aromatic substrates. Key steps include:
- Reacting bis(2-chloroethyl)amine with chloroacetyl chloride under controlled pH (e.g., cold chloroform with triethylamine as a base) to form intermediates .
- Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Validation using FT-IR (C=O stretch at ~1650–1700 cm⁻¹, N-H at ~3300 cm⁻¹) and ¹H/¹³C NMR (chloroethyl protons at δ 3.5–3.8 ppm, carbonyl carbons at δ 165–175 ppm) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- X-ray crystallography to resolve the 3D conformation and verify bond angles/distances (e.g., dihedral angles between dichlorophenyl and pyrazolyl rings) .
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~380–400).
- Elemental analysis (C, H, N, Cl) to validate stoichiometry .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism as an alkylating agent?
- Methodology :
- In vitro DNA alkylation assays : Incubate the compound with plasmid DNA and analyze crosslinking via agarose gel electrophoresis or HPLC-MS to detect alkylated bases .
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to correlate alkylation potency with IC₅₀ values .
- Kinetic studies : Monitor reaction rates with glutathione (GSH) via UV-Vis spectroscopy to assess thiol-mediated detoxification pathways .
Q. How can crystallographic data resolve conformational ambiguities in the solid state?
- Methodology :
- Grow single crystals via slow evaporation (e.g., methylene chloride/hexane).
- Perform X-ray diffraction to analyze hydrogen-bonding networks (e.g., N-H⋯O interactions) and packing motifs. For example, asymmetric units may show three distinct conformers with dihedral angles varying by 20–30° .
Q. How to design SAR studies to optimize bioactivity while minimizing toxicity?
- Methodology :
- Analog synthesis : Replace chloroethyl groups with fluorinated or methylated moieties to alter lipophilicity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA topoisomerases or histone deacetylases .
- In vivo toxicity screening : Administer analogs to rodent models and monitor organ-specific toxicity via histopathology and serum biomarkers .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodology :
- Reverse-phase HPLC : Use a C18 column with UV detection at 254 nm (optimize mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 385 → 267 for quantification) to enhance specificity in biological samples .
Q. How to address contradictory data on the compound’s reactivity in different solvents?
- Methodology :
- Conduct solvent polarity studies : Compare reaction kinetics in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents using ¹H NMR to track intermediate formation .
- Apply DFT calculations (Gaussian 09) to model solvation effects on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
